molecular formula C18H19ClN2O B2643537 1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole CAS No. 637745-33-6

1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B2643537
CAS No.: 637745-33-6
M. Wt: 314.81
InChI Key: HNEZDDOXQIDSBS-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole is a synthetic organic compound with the molecular formula C18H19ClN2O It is characterized by the presence of a chlorophenoxy group attached to a propyl chain, which is further connected to a dimethyl-substituted benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Chlorophenoxy Propyl Intermediate: This step involves the reaction of 4-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 1-(4-chlorophenoxy)-3-bromopropane.

    Coupling with Benzodiazole: The intermediate is then reacted with 5,6-dimethyl-1H-benzodiazole in the presence of a strong base like sodium hydride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chlorophenoxy group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodiazole ring

    Reduction: Reduced forms of the chlorophenoxy group

    Substitution: Substituted derivatives with various nucleophiles

Scientific Research Applications

1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-benzimidazole
  • 1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-indazole

Uniqueness

1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole is unique due to its specific structural features, such as the combination of a chlorophenoxy group with a dimethyl-substituted benzodiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c1-13-10-17-18(11-14(13)2)21(12-20-17)8-3-9-22-16-6-4-15(19)5-7-16/h4-7,10-12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEZDDOXQIDSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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